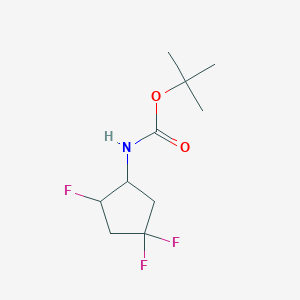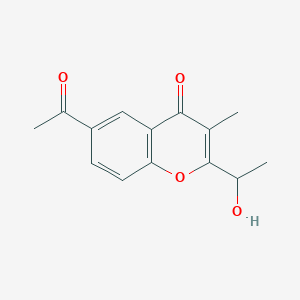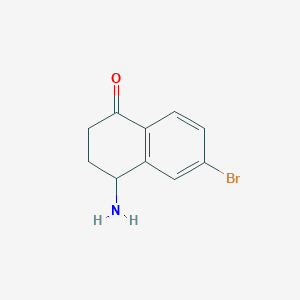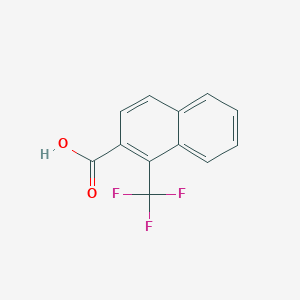
1-(Trifluoromethyl)-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-2-naphthoic acid is an organic compound that features a trifluoromethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-2-naphthoic acid typically involves the introduction of a trifluoromethyl group into a naphthalene derivative. One common method is the trifluoromethylation of 2-naphthoic acid using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes using similar reagents and catalysts but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or naphthaldehydes.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-2-naphthoic acid depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This can lead to improved efficacy and selectivity of the compound in biological systems .
Comparison with Similar Compounds
Trifluoromethylbenzoic acid: Similar in structure but with a benzene ring instead of a naphthalene ring.
Trifluoromethylphenylacetic acid: Contains a trifluoromethyl group attached to a phenylacetic acid moiety.
Trifluoromethylsalicylic acid: Features a trifluoromethyl group on a salicylic acid scaffold.
Uniqueness: 1-(Trifluoromethyl)-2-naphthoic acid is unique due to the presence of both the trifluoromethyl group and the naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and electron-withdrawing effects, which can be advantageous in various applications .
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
1-(trifluoromethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)10-8-4-2-1-3-7(8)5-6-9(10)11(16)17/h1-6H,(H,16,17) |
InChI Key |
WGKBTJAUMPPVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


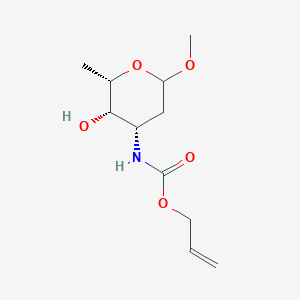
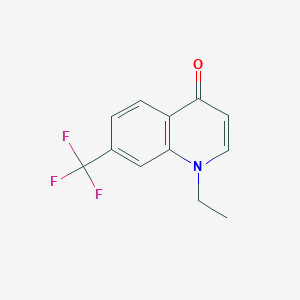
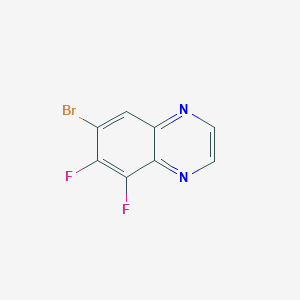
![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

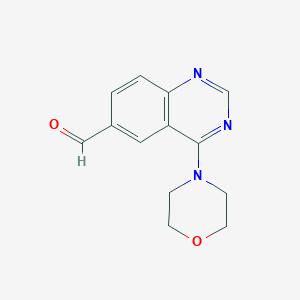
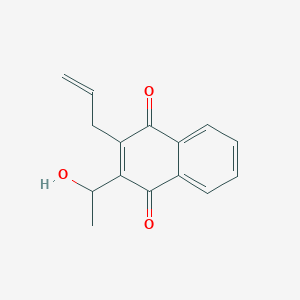
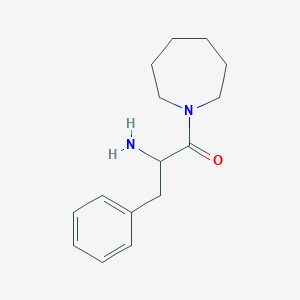
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)

